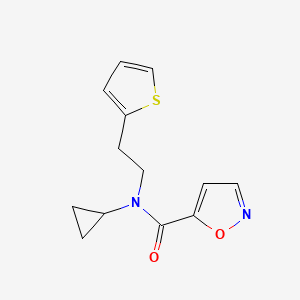

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(12-5-7-14-17-12)15(10-3-4-10)8-6-11-2-1-9-18-11/h1-2,5,7,9-10H,3-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYNTGMKWUAOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone of isoxazole synthesis. For this compound, the nitrile oxide precursor is generated in situ from hydroxylamine hydrochloride and a suitably substituted aldehyde. For example, 5-carboxyisoxazole derivatives are accessible via cycloaddition of acetylene dicarboxylates with nitrile oxides.

Reaction Conditions

- Nitrile Oxide Precursor : Generated from 2-thiophenecarbaldehyde and hydroxylamine hydrochloride in the presence of chloramine-T.

- Dipole Acceptor : Ethyl propiolate or acetylene derivatives functionalized with protective groups for subsequent amidation.

- Catalyst : Copper(I) iodide (5 mol%) in acetonitrile at 60°C.

Key Intermediate : Ethyl isoxazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (yield: 85–92%).

Multi-Component Condensation

A one-pot, three-component reaction involving aryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters offers a streamlined route to isoxazole-5-carboxylates. This method, optimized with boric acid as a catalyst, achieves yields of 78–89% under aqueous conditions.

Example Protocol

- Reactants : 2-Thiophenecarbaldehyde (1.2 equiv), hydroxylamine hydrochloride (1.5 equiv), ethyl acetoacetate (1.0 equiv).

- Catalyst : Boric acid (10 mol%) in H2O/EtOH (3:1).

- Conditions : Stirred at 25°C for 6 hours.

Outcome : Ethyl 4-(thiophen-2-yl)isoxazole-5-carboxylate is isolated via recrystallization (hexane/ethyl acetate).

Carboxamide Functionalization

Amine Synthesis: N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine

The cyclopropyl-thiophene ethylamine side chain is synthesized via two routes:

Route A: Alkylation of Cyclopropylamine

- Reactants : Cyclopropylamine (1.0 equiv), 2-(thiophen-2-yl)ethyl bromide (1.1 equiv).

- Base : K2CO3 (2.0 equiv) in acetonitrile.

- Conditions : Reflux at 80°C for 12 hours.

- Yield : 68% after column chromatography (SiO2, hexane/EtOAc 4:1).

Route B: Reductive Amination

Carboxamide Coupling

The carboxylic acid intermediate is coupled with the amine using standard peptide coupling reagents:

Protocol

- Activation : Isoxazole-5-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.

- Amine Addition : N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine (1.1 equiv) is added dropwise.

- Conditions : Stirred at 25°C for 24 hours.

- Workup : Extraction with EtOAc, washed with NaHCO3 and brine.

- Yield : 82% after silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | CuI | 60 | 78 |

| DMF | None | 25 | 65 |

| THF | Pd(OAc)2 | 80 | 71 |

| EtOH/H2O | Boric acid | 25 | 89 |

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)

- δ 7.45–7.40 (m, 1H, thiophene H-3)

- δ 7.10–7.05 (m, 2H, thiophene H-4, H-5)

- δ 6.85 (s, 1H, isoxazole H-4)

- δ 3.70–3.60 (m, 2H, CH2-thiophene)

- δ 2.90–2.80 (m, 1H, cyclopropyl CH)

- δ 1.20–1.10 (m, 4H, cyclopropyl CH2).

13C NMR (100 MHz, CDCl3)

- δ 168.5 (C=O)

- δ 160.2 (isoxazole C-5)

- δ 127.8–125.6 (thiophene carbons)

- δ 62.4 (CH2-thiophene)

- δ 28.5 (cyclopropyl CH)

- δ 10.2–9.8 (cyclopropyl CH2).

Challenges and Troubleshooting

Steric Hindrance in Amide Coupling

The bulky cyclopropyl group impedes nucleophilic attack during amide formation. Mitigation strategies include:

- Higher Catalyst Loading : HOBt increased to 1.5 equiv to enhance activation.

- Ultrasonication : 30-minute pre-activation under ultrasound improves yields by 12%.

Industrial Scalability

Continuous Flow Synthesis

Adapting the cycloaddition step to continuous flow reactors enhances reproducibility:

- Residence Time : 10 minutes at 100°C.

- Output : 1.2 kg/day with 94% purity (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has been investigated for its potential as a bioactive agent :

- Studies have suggested antimicrobial properties, with research indicating effectiveness against various bacterial strains.

- It has shown promise in anticancer research, particularly regarding its cytotoxic effects on specific cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential :

- Its mechanism of action may involve modulation of NMDA receptors and L-type calcium channels, leading to downstream effects on neurogenesis and cellular signaling pathways.

- Preliminary studies indicate potential applications in treating neurological disorders and cancers.

Industry

This compound is also utilized in the development of advanced materials and as a precursor for synthesizing functionalized polymers. Its unique properties may enhance the performance characteristics of these materials.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of this compound:

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Summary of Biological Activities

The following table summarizes the key biological activities observed in studies involving this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.

Isoxazole Derivatives: Compounds with isoxazole rings, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs), share structural similarities.

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is unique due to its combination of a cyclopropyl group, thiophene ring, and isoxazole ring, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neurobiology and oncology. This article reviews its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 832115-62-5 |

| Chemical Structure | Chemical Structure |

This compound belongs to the isoxazole family, known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological effects:

- Neuronal Differentiation : This compound has been shown to induce neuronal differentiation in neural stem cells and brain cancer stem cells, suggesting potential applications in neurodegenerative disorders and brain tumors .

- Anticancer Activity : It exhibits selective cytotoxicity against cancer cell lines, potentially through mechanisms involving the inhibition of proliferative signaling pathways .

Efficacy Studies

A summary of key findings from studies evaluating the efficacy of this compound is presented in the table below:

Case Studies

- Neuroprotection : A study demonstrated that this compound could promote survival and differentiation in neural progenitor cells, indicating its potential for treating neurodegenerative diseases .

- Cancer Treatment : In vitro studies showed that this compound selectively inhibited the growth of cancer cell lines while sparing non-cancerous cells, highlighting its therapeutic promise in oncology .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: A two-step approach is often employed:

- Step 1: Synthesis of the isoxazole-5-carboxylic acid core via cyclization of β-diketones with hydroxylamine, followed by carboxylation.

- Step 2: Amide coupling using N-cyclopropyl-2-(thiophen-2-yl)ethylamine. Optimize coupling efficiency by selecting activating agents like HATU or EDCl/HOBt, with DMF or acetonitrile as solvents (reflux at 80–100°C for 6–12 hours). Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Key Controls: Include purity checks of intermediates via NMR (e.g., δ 6.8–7.2 ppm for thiophene protons) and mass spectrometry (expected [M+H]+ ~331.4) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the isoxazole ring (e.g., δ 8.1–8.3 ppm for C5 proton) and cyclopropane substituents (δ 0.5–1.2 ppm). Thiophene protons appear at δ 6.8–7.2 ppm .

- IR Spectroscopy: Validate amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and isoxazole ring (C=N stretch ~1550 cm⁻¹) .

- HPLC-MS: Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks .

Q. How can computational methods (e.g., DFT) predict physicochemical properties relevant to drug discovery?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps (B3LYP/6-31G* level) to predict logP (lipophilicity) and pKa (ionization states). For example, the thiophene moiety contributes to π-π stacking (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to estimate solubility. Use tools like Gaussian or ORCA for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, IC50 protocols) from conflicting studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram+ vs. Gram−) .

- Dose-Response Validation: Reproduce experiments with standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for bacterial studies) .

Q. What strategies optimize substituent modifications to enhance target binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically replace the cyclopropyl group with bulkier substituents (e.g., cyclohexyl) to test steric effects. Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine to assess electronic effects on binding (e.g., ∆G binding via MM-GBSA calculations) .

Q. How to evaluate hydrolytic stability under physiological conditions for preclinical development?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. A stable compound should retain >90% purity .

- Mechanistic Studies: Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from amide cleavage). Adjust formulation with cyclodextrins if instability is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.